molecular formula C14H12ClNO2 B5536415 N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide, AldrichCPR

N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide, AldrichCPR

Cat. No.: B5536415
M. Wt: 261.70 g/mol
InChI Key: CUFGLLCXIHPGKQ-UHFFFAOYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide, also known as AldrichCPR, is a chemical compound that has garnered attention in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl group and a hydroxybenzamide moiety. It is often used in research and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide typically involves the reaction of 4-chloro-2-methylaniline with 4-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biochemical and physiological effects, such as reduced inflammation or inhibited cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(4-chloro-2-methylphenyl)carbamate
  • 4-Chloro-2-methylphenyl N-(2,5-dimethylphenyl)carbamate
  • N-(4-chloro-2-methylphenyl)-2-(2-methoxy-4-methylphenoxy)acetamide

Uniqueness

N-(4-Chloro-2-methylphenyl)-4-hydroxybenzamide is unique due to its specific combination of a chlorinated phenyl group and a hydroxybenzamide moiety. This structure imparts distinct chemical properties, making it particularly useful in various research and industrial applications.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-9-8-11(15)4-7-13(9)16-14(18)10-2-5-12(17)6-3-10/h2-8,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFGLLCXIHPGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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